molecular formula C11H21NO4 B13888274 Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate

Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate

Cat. No.: B13888274
M. Wt: 231.29 g/mol
InChI Key: IWADIVWVFBFUSO-DTWKUNHWSA-N
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Description

tert-Butyl N-[cis-5-hydroxyoxepan-4-yl]carbamate (CAS: 207729-03-1) is a carbamate-protected hydroxyoxepane derivative. Its structure features a seven-membered oxepane ring with a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) carbamate group at the 4-position, adopting a cis stereochemical configuration. This compound is primarily utilized as a chiral building block in organic synthesis and pharmaceutical development, offering conformational flexibility due to the oxepane ring and steric protection from the Boc group .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[(4S,5R)-5-hydroxyoxepan-4-yl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-6-15-7-5-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

IWADIVWVFBFUSO-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOCC[C@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxepane derivative. One common method includes the use of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyoxepane ring may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

Compound Name CAS Number Ring Structure Hydroxyl Position Carbamate Position Key Differences
tert-Butyl N-[cis-5-hydroxyoxepan-4-yl]carbamate 207729-03-1 Oxepane (7-membered) 5 (cis) 4 Larger ring size, reduced ring strain, enhanced solubility in polar solvents
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane (5-membered) 3 (cis) 1 Higher ring strain, lower solubility in aqueous media
tert-Butyl N-[trans-3-hydroxycyclopentyl]carbamate 79590-84-4 Cyclopentane (5-membered) 3 (trans) 1 Trans configuration reduces intramolecular H-bonding potential

Key Findings :

  • Larger ring systems (e.g., oxepane) exhibit lower ring strain, enhancing stability under thermal and acidic conditions .

Stereochemical Impact on Reactivity and Bioactivity

Compound Name Stereochemistry Reactivity (Boc Deprotection) Bioactivity Notes
tert-Butyl N-[cis-5-hydroxyoxepan-4-yl]carbamate cis (5-OH, 4-Boc) Slower deprotection in acidic conditions due to steric hindrance Limited data; hypothesized to favor β-turn mimicry in peptides
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate cis (3-OH, 1-Boc) Faster deprotection (lower steric bulk) Used in kinase inhibitor scaffolds
tert-Butyl N-[trans-3-hydroxycyclopentyl]carbamate trans (3-OH, 1-Boc) Moderate deprotection rate Reduced metabolic stability compared to cis isomers

Key Findings :

  • cis isomers generally exhibit stronger intramolecular hydrogen bonding between the hydroxyl and carbamate groups, slowing Boc deprotection.
  • Cyclopentane-based cis analogs are more prevalent in kinase inhibitor frameworks, while oxepane derivatives remain underexplored in biological studies .

Crystallographic and Structural Analysis

Structural elucidation of these compounds often relies on X-ray crystallography. For example:

  • SHELX and ORTEP-3 () are widely used for refining crystal structures and visualizing stereochemistry. The oxepane derivative’s larger ring may require advanced refinement protocols (e.g., SHELXL) to resolve conformational disorder .
  • Cyclopentane analogs (e.g., CAS 154737-89-0) show well-defined chair-like conformations, whereas oxepane derivatives adopt boat or twist-boat conformations, influencing packing efficiency and melting points .

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